2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-
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Overview
Description
2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy] is a complex organic compound with the molecular formula C13H11IN4O5 and a molecular weight of 430.15500. This compound is characterized by its intricate structure, which includes a pyridine ring substituted with iodine, nitro groups, and an ethoxy group linked to a nitrophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy] typically involves multi-step organic reactions. One common approach is the nitration of pyridine derivatives followed by iodination and further nitration steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to achieve high-quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and pathways.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy] exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups and iodine atoms play crucial roles in its reactivity, influencing its binding affinity and biological activity.
Comparison with Similar Compounds
2-Pyridinamine, 5-bromo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]
2-Pyridinamine, 5-chloro-3-nitro-6-[2-(4-nitrophenyl)ethoxy]
Uniqueness: 2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy] is distinguished by its iodine atom, which imparts unique chemical and physical properties compared to its bromo- and chloro-substituted analogs.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications, contributing to advancements in multiple fields.
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Properties
IUPAC Name |
5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN4O5/c14-10-7-11(18(21)22)12(15)16-13(10)23-6-5-8-1-3-9(4-2-8)17(19)20/h1-4,7H,5-6H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFFAAZZFZYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=C(C=C(C(=N2)N)[N+](=O)[O-])I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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